molecular formula C18H16ClN3O4S B3484798 3-(2-chlorophenyl)-5-methyl-N-[(4-sulfamoylphenyl)methyl]-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-5-methyl-N-[(4-sulfamoylphenyl)methyl]-1,2-oxazole-4-carboxamide

Cat. No.: B3484798
M. Wt: 405.9 g/mol
InChI Key: CLGAUAFRQHSWEG-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-[(4-sulfamoylphenyl)methyl]-1,2-oxazole-4-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of functional groups, including a chlorophenyl group, a methyl group, a sulfamoylphenyl group, and an oxazole ring, which contribute to its diverse reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-[(4-sulfamoylphenyl)methyl]-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and a nitrile oxide.

    Introduction of the chlorophenyl group: This step may involve a substitution reaction where a chlorophenyl halide reacts with the oxazole intermediate.

    Attachment of the sulfamoylphenyl group: This can be done through a sulfonamide formation reaction, where a sulfonyl chloride reacts with an amine group on the intermediate compound.

    Final modifications: Additional steps may include methylation and carboxamide formation to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step. Additionally, industrial methods would focus on scalability and cost-effectiveness, potentially incorporating continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-methyl-N-[(4-sulfamoylphenyl)methyl]-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

    Cyclization: The oxazole ring can be involved in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines, thiols), and catalysts (e.g., palladium, copper). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties and applications.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used in the development of new synthetic methodologies and as a building block for drug discovery.

    Biology: The compound’s ability to interact with biological molecules has led to investigations into its potential as a biochemical probe or therapeutic agent.

    Medicine: Preliminary studies suggest that the compound may have pharmacological activity, making it a candidate for drug development. Its interactions with specific molecular targets could be explored for the treatment of various diseases.

    Industry: The compound’s reactivity and functional group diversity make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-[(4-sulfamoylphenyl)methyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially modulating their activity. For example, the sulfamoyl group may interact with active sites of enzymes, while the oxazole ring can participate in hydrogen bonding or π-π interactions with aromatic residues. These interactions can lead to changes in the target’s conformation and activity, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-chlorophenyl)-5-methyl-N-[(4-sulfamoylphenyl)methyl]-1,2-oxazole-4-carboxamide apart is its specific combination of functional groups and the resulting chemical properties. The presence of the oxazole ring, combined with the chlorophenyl and sulfamoylphenyl groups, provides a unique reactivity profile and potential for diverse applications in various scientific fields.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[(4-sulfamoylphenyl)methyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4S/c1-11-16(17(22-26-11)14-4-2-3-5-15(14)19)18(23)21-10-12-6-8-13(9-7-12)27(20,24)25/h2-9H,10H2,1H3,(H,21,23)(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGAUAFRQHSWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-chlorophenyl)-5-methyl-N-[(4-sulfamoylphenyl)methyl]-1,2-oxazole-4-carboxamide
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3-(2-chlorophenyl)-5-methyl-N-[(4-sulfamoylphenyl)methyl]-1,2-oxazole-4-carboxamide
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3-(2-chlorophenyl)-5-methyl-N-[(4-sulfamoylphenyl)methyl]-1,2-oxazole-4-carboxamide
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3-(2-chlorophenyl)-5-methyl-N-[(4-sulfamoylphenyl)methyl]-1,2-oxazole-4-carboxamide
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3-(2-chlorophenyl)-5-methyl-N-[(4-sulfamoylphenyl)methyl]-1,2-oxazole-4-carboxamide
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3-(2-chlorophenyl)-5-methyl-N-[(4-sulfamoylphenyl)methyl]-1,2-oxazole-4-carboxamide

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